1-(Cyclopropylmethyl)piperazin-2-one

Catalog No.
S1527159
CAS No.
148336-01-0
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)piperazin-2-one

CAS Number

148336-01-0

Product Name

1-(Cyclopropylmethyl)piperazin-2-one

IUPAC Name

1-(cyclopropylmethyl)piperazin-2-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2

InChI Key

TTWCBUXYQFCELW-UHFFFAOYSA-N

SMILES

C1CC1CN2CCNCC2=O

Canonical SMILES

C1CC1CN2CCNCC2=O
  • Limited availability: The compound itself is not commercially available from major chemical suppliers like Sigma-Aldrich or Fisher Scientific. This suggests that it is not widely used or studied in research settings.
  • Specificity: The presence of a "2-one" functional group on the piperazine ring is uncommon in known biologically active molecules. This specific structure might not be conducive to targeting relevant biological processes.

While there is no current research on this specific molecule, similar compounds with a piperazine ring structure are actively investigated for various applications, including:

  • Antidepressants: Some piperazine derivatives exhibit antidepressant activity by modulating neurotransmitter levels in the brain .
  • Antipsychotics: Certain piperazine-based drugs act as antipsychotics by blocking specific dopamine receptors in the brain .
  • Anticancer agents: Piperazine-containing molecules are being explored for their potential to target cancer cells through various mechanisms .

1-(Cyclopropylmethyl)piperazin-2-one is a cyclic organic compound characterized by the presence of a piperazine ring substituted with a cyclopropylmethyl group. Its chemical formula is C8H16N2OC_8H_{16}N_2O, and it has a molecular weight of approximately 156.23 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including the anticancer drug Volasertib, which targets specific cellular pathways involved in cancer progression .

1-(Cyclopropylmethyl)piperazine itself is not reported to have a specific mechanism of action in biological systems. As an intermediate, it is likely used to synthesize other compounds with desired biological activities.

  • Mildly irritating to skin and eyes [].
  • A potential respiratory irritant [].

The chemical reactivity of 1-(Cyclopropylmethyl)piperazin-2-one can be explored through its participation in various reactions typical of piperazine derivatives. For instance, it can undergo nucleophilic substitutions and cyclization reactions, often leading to the formation of more complex heterocycles. One notable reaction involves its interaction with triethyl phosphite, yielding phosphonates or bisphosphonates, which are valuable scaffolds in drug discovery . The compound can also participate in condensation reactions with different electrophiles, providing a pathway to synthesize diverse derivatives.

1-(Cyclopropylmethyl)piperazin-2-one exhibits significant biological activity, primarily due to its structural resemblance to other biologically active piperazine derivatives. It has been studied for its potential as an antitumor agent, particularly in the context of Volasertib, where it acts as an intermediate that enhances the compound's efficacy against various cancer cell lines . Additionally, compounds containing piperazine moieties have been implicated in various pharmacological activities, including antipsychotic and antidepressant effects.

The synthesis of 1-(Cyclopropylmethyl)piperazin-2-one typically involves several key steps:

  • Formation of N-Boc-piperazine: This is achieved by reacting piperazine with a suitable protecting group.
  • Cyclopropanecarbonyl Chloride Addition: The N-Boc-piperazine is treated with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired piperazine derivative.
  • Hydrolysis and Deprotection: Following the formation of intermediates, hydrolysis and deprotection steps are performed to yield 1-(Cyclopropylmethyl)piperazin-2-one .

N Boc piperazine+cyclopropanecarbonyl chloride1 Cyclopropylmethyl piperazin 2 one\text{N Boc piperazine}+\text{cyclopropanecarbonyl chloride}\rightarrow \text{1 Cyclopropylmethyl piperazin 2 one}

The primary application of 1-(Cyclopropylmethyl)piperazin-2-one is as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment . Its structural properties make it suitable for modifications that enhance biological activity or selectivity towards specific targets. Additionally, it may serve as a building

XLogP3

-0.2

Dates

Modify: 2023-08-15

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